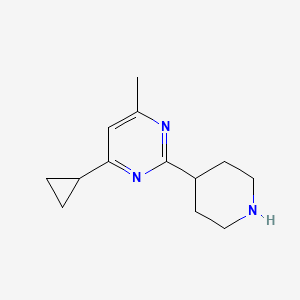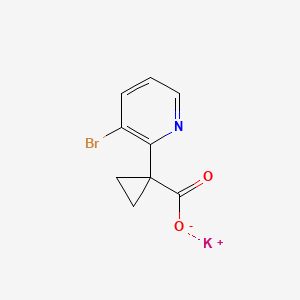
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is a fluorinated organic compound that features a bromopyridine moiety and a difluoroethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the introduction of the bromopyridine and difluoroethanol functionalities. One common method is the reaction of 2-bromopyridine with a difluoroethanol derivative under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The difluoroethanol group can be oxidized to form corresponding ketones or reduced to form alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromopyridine moiety reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of difluoroketones.
Reduction: Formation of difluoroalkanes.
Coupling: Formation of biaryl compounds.
科学研究应用
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
作用机制
The mechanism of action of 2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromopyridine and difluoroethanol groups can influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(2-Bromopyridin-3-yl)acetic acid: Another bromopyridine derivative with different functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine moieties but different substituents.
Uniqueness
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromopyridine and difluoroethanol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic or steric characteristics .
属性
分子式 |
C7H6BrF2NO |
|---|---|
分子量 |
238.03 g/mol |
IUPAC 名称 |
2-(2-bromopyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-6-5(2-1-3-11-6)7(9,10)4-12/h1-3,12H,4H2 |
InChI 键 |
OBRIMQHVHDWINB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Br)C(CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)

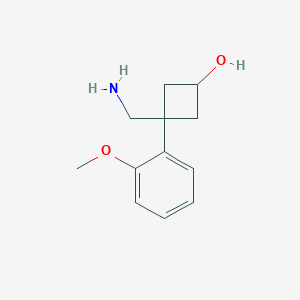
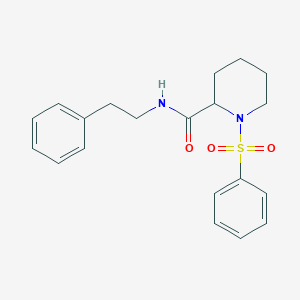

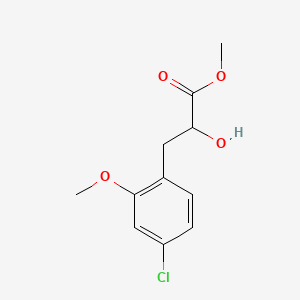
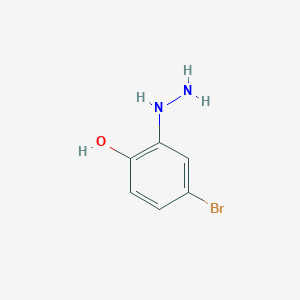
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
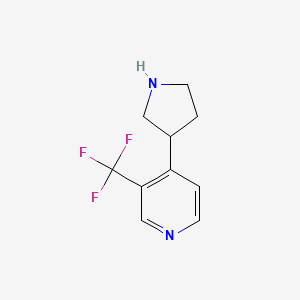


![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
